molecular formula C16H10N4O4S2 B2378722 6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole CAS No. 116307-22-3

6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole

Cat. No.: B2378722
CAS No.: 116307-22-3
M. Wt: 386.4
InChI Key: CCPDPNJXVFYZGE-UHFFFAOYSA-N
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Description

6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole is a complex organic compound with the molecular formula C16H10N4O4S2. This compound belongs to the benzothiazole family, which is known for its significant biological and pharmaceutical activities .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . Another method includes the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The reaction conditions often require the presence of catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The conditions often involve elevated temperatures and pressures to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles and aminobenzothiazoles, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

6-nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O4S2/c21-19(22)9-1-3-11-13(7-9)25-15(17-11)5-6-16-18-12-4-2-10(20(23)24)8-14(12)26-16/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPDPNJXVFYZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)CCC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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